3-(difluoromethyl)-1-ethyl-4-methyl-1H-pyrazole
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Overview
Description
3-(Difluoromethyl)-1-ethyl-4-methyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-ethyl-4-methyl-1H-pyrazole can be achieved through various methods. One common approach involves the difluoromethylation of pyrazole derivatives. This process typically requires the use of difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrazole ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1-ethyl-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .
Scientific Research Applications
3-(Difluoromethyl)-1-ethyl-4-methyl-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1-ethyl-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, in the context of its use as a fungicide, the compound inhibits succinate dehydrogenase, an enzyme involved in cellular respiration . This inhibition disrupts the energy production process in fungal cells, leading to their death .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used in the synthesis of various agrochemicals.
Penthiopyrad: A fungicide with a similar pyrazole structure.
Fluxapyroxad: Another fungicide with a difluoromethyl group.
Uniqueness
What sets 3-(difluoromethyl)-1-ethyl-4-methyl-1H-pyrazole apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the difluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .
Properties
IUPAC Name |
3-(difluoromethyl)-1-ethyl-4-methylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2N2/c1-3-11-4-5(2)6(10-11)7(8)9/h4,7H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJLPOMFCKDGAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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